molecular formula C12H17Cl2N B1415047 [(2,4-Dichlorophenyl)methyl](pentan-3-yl)amine CAS No. 1040314-01-9

[(2,4-Dichlorophenyl)methyl](pentan-3-yl)amine

Cat. No.: B1415047
CAS No.: 1040314-01-9
M. Wt: 246.17 g/mol
InChI Key: CHZQLWKLQIAOCA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

(2,4-Dichlorophenyl)methylamine is systematically identified through multiple nomenclature systems that reflect its complex molecular architecture. The compound bears the Chemical Abstracts Service registry number 1040314-01-9, which serves as its unique chemical identifier in international databases. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is designated as N-[(2,4-dichlorophenyl)methyl]pentan-3-amine, which precisely describes the substitution pattern on the nitrogen atom.

The molecular formula C12H17Cl2N accurately represents the atomic composition, indicating twelve carbon atoms, seventeen hydrogen atoms, two chlorine atoms, and one nitrogen atom. With a molecular weight of 246.17 grams per mole, this compound demonstrates moderate molecular size within the organochlorine amine family. The structural architecture features a benzyl group substituted with chlorine atoms at the 2- and 4-positions of the aromatic ring, which is then connected to a nitrogen atom that also bears a pentan-3-yl substituent.

Chemical Property Value Reference Standard
Chemical Abstracts Service Number 1040314-01-9 Chemical Abstracts Service Registry
Molecular Formula C12H17Cl2N Elemental Analysis
Molecular Weight 246.17 g/mol Mass Spectrometry
International Union of Pure and Applied Chemistry Name N-[(2,4-dichlorophenyl)methyl]pentan-3-amine Systematic Nomenclature

The systematic name reveals the compound's structural complexity through its description of the substitution pattern. The prefix "N-" indicates that the substituents are attached to the nitrogen atom, while the bracketed portion "[(2,4-dichlorophenyl)methyl]" describes the benzyl group with chlorine substitutions at specific positions on the aromatic ring. The "pentan-3-yl" portion identifies the five-carbon aliphatic chain attached at the third carbon position to the nitrogen center.

Historical Context in Organochlorine Chemistry

The development of (2,4-Dichlorophenyl)methylamine occurs within the broader historical framework of organochlorine chemistry, which has evolved significantly since the mid-twentieth century. Organochlorine compounds, defined as organic compounds containing one or more carbon-chlorine bonds, have played crucial roles in various industrial and research applications. The incorporation of chlorine atoms into organic molecules fundamentally alters their physical and chemical properties, typically increasing density compared to water due to chlorine's higher atomic weight relative to hydrogen.

Historical organochlorine development reached prominence during the 1940s through 1960s, particularly in agricultural applications where compounds like dichlorodiphenyltrichloroethane became widely utilized. The Austrian chemist Othmar Zeidler first synthesized dichlorodiphenyltrichloroethane in 1874, though its insecticidal properties were not discovered until 1939 by Swiss chemist Paul Hermann Müller. This historical precedent established the foundation for subsequent organochlorine research, including the development of more specialized compounds like (2,4-Dichlorophenyl)methylamine.

The evolution of organochlorine chemistry has been influenced by growing understanding of environmental persistence and bioaccumulation characteristics. Organochlorine compounds demonstrate lipophilic properties, meaning they exhibit greater solubility in fatty tissues than in water, leading to potential biomagnification through food chains. These compounds can persist in environmental systems for extended periods, ranging from months to decades, depending on their specific molecular structure and environmental conditions.

Historical Period Key Development Significance
1874 First organochlorine synthesis Foundational chemical methodology
1939 Discovery of insecticidal properties Practical application development
1940s-1960s Widespread agricultural adoption Industrial scale implementation
1970s-present Environmental awareness and regulation Scientific understanding advancement

Contemporary organochlorine research has shifted toward more specialized applications, including pharmaceutical intermediates and research chemicals. The synthesis of (2,4-Dichlorophenyl)methylamine represents this modern phase of organochlorine chemistry, where specific molecular architectures are designed for targeted research applications rather than broad-spectrum industrial use.

Position Within Secondary Amine Derivatives

(2,4-Dichlorophenyl)methylamine occupies a specific position within the classification system of amine derivatives, being categorized as a secondary amine based on the substitution pattern around the nitrogen atom. Secondary amines are characterized by having two organic substituents bonded directly to the nitrogen atom, along with one hydrogen atom. This classification system distinguishes secondary amines from primary amines, which have one organic substituent, and tertiary amines, which have three organic substituents.

The structural features that define (2,4-Dichlorophenyl)methylamine as a secondary amine include the presence of both a (2,4-dichlorophenyl)methyl group and a pentan-3-yl group attached to the central nitrogen atom. This substitution pattern creates a compound where the nitrogen center maintains one hydrogen atom while supporting two distinct carbon-containing substituents. The classification methodology focuses on the number of carbon atoms directly bonded to the nitrogen atom rather than the complexity or size of the substituent groups.

Within the broader category of secondary amines, (2,4-Dichlorophenyl)methylamine demonstrates unique characteristics due to its incorporation of both aromatic and aliphatic components. The aromatic portion contributes electron-withdrawing effects through the chlorine substituents, while the aliphatic pentan-3-yl group provides different steric and electronic properties. This combination creates a compound with potentially distinctive reactivity patterns compared to simpler secondary amines.

Amine Classification Substituent Count Example Structure Hydrogen Count on Nitrogen
Primary Amine 1 organic substituent R-NH2 2 hydrogens
Secondary Amine 2 organic substituents R1-NH-R2 1 hydrogen
Tertiary Amine 3 organic substituents R1-N(R2)(R3) 0 hydrogens

The positioning of (2,4-Dichlorophenyl)methylamine within secondary amine derivatives is further defined by the specific nature of its substituents. Related compounds in this category include simpler structures such as N-ethylpentan-3-amine, which shares the pentan-3-yl component but features an ethyl group rather than the dichlorophenylmethyl moiety. The presence of the dichlorophenyl group introduces additional complexity through halogen substitution effects and aromatic character.

Research applications of secondary amine derivatives like (2,4-Dichlorophenyl)methylamine often focus on their potential as synthetic intermediates or building blocks for more complex molecular structures. The secondary amine functionality provides a reactive center that can participate in various chemical transformations, including acylation, alkylation, and condensation reactions. The specific substituent pattern in (2,4-Dichlorophenyl)methylamine may influence these reactivity patterns through electronic and steric effects contributed by both the aromatic dichlorophenyl group and the branched aliphatic chain.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2N/c1-3-11(4-2)15-8-9-5-6-10(13)7-12(9)14/h5-7,11,15H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZQLWKLQIAOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)methylamine typically involves the reaction of 2,4-dichlorobenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2,4-Dichlorobenzyl chloride+Pentan-3-ylamine(2,4-Dichlorophenyl)methylamine+HCl\text{2,4-Dichlorobenzyl chloride} + \text{Pentan-3-ylamine} \rightarrow \text{(2,4-Dichlorophenyl)methylamine} + \text{HCl} 2,4-Dichlorobenzyl chloride+Pentan-3-ylamine→(2,4-Dichlorophenyl)methylamine+HCl

Industrial Production Methods

In an industrial setting, the production of (2,4-Dichlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,4-Dichlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents on Phenyl Ring Amine Chain Molecular Weight (g/mol) Key Properties/Applications Evidence Source
(2,4-Dichlorophenyl)methylamine 2,4-dichloro Pentan-3-yl 242.18* High lipophilicity; potential agrochemical/pharmaceutical use Inferred
(2-Chlorophenyl)methylamine 2-chloro Pentan-3-yl 211.73 Reduced halogenation; lower steric hindrance
(4-Chlorophenyl)methylamine 4-chloro Pentan-3-yl 211.73 Altered electronic effects vs. dichloro analogs
(3-Methoxyphenyl)methylamine 3-methoxy Pentan-3-yl 207.30 Electron-donating group; potential CNS activity
(4-Fluoro-3-methylphenyl)methylamine 4-fluoro, 3-methyl Pentan-3-yl 209.30 Enhanced metabolic stability

*Calculated based on C₁₂H₁₆Cl₂N.

Key Observations :

  • Halogenation Effects: The 2,4-dichloro substitution increases lipophilicity and resistance to oxidative metabolism compared to mono-chloro or non-halogenated analogs . This property is critical in agrochemicals, where persistence in biological systems is advantageous .
  • Amine Chain Flexibility : The pentan-3-yl chain provides moderate branching, balancing solubility and membrane permeability. Shorter chains (e.g., propyl in ) reduce steric bulk but may decrease bioavailability .

Biological Activity

(2,4-Dichlorophenyl)methylamine, a substituted amine with potential therapeutic applications, has garnered attention in recent research due to its unique chemical structure and biological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a dichlorophenyl group attached to a pentan-3-ylamine chain. Its molecular formula is C12H16Cl2NC_{12}H_{16}Cl_2N, with a molecular weight of approximately 247.17 g/mol. The presence of chlorine atoms at the 2 and 4 positions on the phenyl ring significantly influences its chemical reactivity and biological interactions.

Research indicates that (2,4-Dichlorophenyl)methylamine may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions can lead to significant effects on cellular signaling and gene expression regulation.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in metabolic processes, potentially affecting pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may also act as a modulator for neurotransmitter receptors, impacting central nervous system functions.

Biological Activity Overview

The biological activities of (2,4-Dichlorophenyl)methylamine can be summarized as follows:

Activity Description
Antimicrobial Exhibits activity against gram-positive bacteria and mycobacterial strains.
Cytotoxicity Shows potential cytotoxic effects on various cancer cell lines.
Anti-inflammatory May reduce inflammation through modulation of specific biochemical pathways.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of various substituted amines, (2,4-Dichlorophenyl)methylamine demonstrated significant efficacy against Staphylococcus aureus and other clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an alternative therapeutic agent .

Cytotoxicity Assessment

A comprehensive cytotoxicity assessment revealed that (2,4-Dichlorophenyl)methylamine exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize collateral damage to healthy tissues .

Mechanistic Studies

Mechanistic studies have shown that the compound inhibits key metabolic enzymes involved in cellular proliferation and survival pathways. For instance, it was found to inhibit the activity of phospholipases that are critical for membrane integrity and signaling in cancer cells . This inhibition leads to altered cell membrane dynamics and apoptosis in malignant cells.

Q & A

Q. What are the recommended synthetic routes for (2,4-Dichlorophenyl)methylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or alkylation of a primary amine with a halogenated precursor. For example:

Reductive Amination : React 2,4-dichlorobenzaldehyde with pentan-3-ylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions (pH 4–6, ethanol solvent) .

Alkylation : Use (2,4-dichlorophenyl)methyl chloride with pentan-3-ylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C, with a base (e.g., K₂CO₃) to neutralize HCl byproducts .

  • Critical Parameters : Temperature control (<80°C) prevents decomposition of the dichlorophenyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .

Q. How can structural characterization of (2,4-Dichlorophenyl)methylamine be performed?

  • Methodological Answer :
  • NMR : 1H^1H NMR will show signals for the dichlorophenyl aromatic protons (δ 7.2–7.5 ppm, doublets), the methylene group adjacent to the amine (δ 2.8–3.2 ppm), and the pentan-3-yl chain (δ 1.2–1.6 ppm for CH₂ groups). 13C^{13}C NMR confirms the quaternary carbons of the dichlorophenyl ring (δ 125–135 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should display a molecular ion peak at m/z 274.2 (C₁₂H₁₆Cl₂N+^+) .

Q. What safety protocols are essential for handling (2,4-Dichlorophenyl)methylamine?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation .
  • Waste Disposal : Collect organic waste in halogenated solvent containers for incineration. Neutralize acidic byproducts (e.g., HCl) before disposal .

Advanced Research Questions

Q. How can the synthesis of (2,4-Dichlorophenyl)methylamine be optimized for enantiomeric purity?

  • Methodological Answer :
  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Mobile phase: hexane/isopropanol (90:10) at 1 mL/min .
  • Asymmetric Catalysis : Employ a palladium-catalyzed asymmetric alkylation with a chiral ligand (e.g., BINAP) to achieve >90% ee .

Q. What strategies resolve contradictions in reported biological activity data for dichlorophenyl-containing amines?

  • Methodological Answer :
  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C) using a shared reference compound (e.g., chloroquine for antimalarial assays) .

  • Meta-Analysis : Aggregate data from multiple studies (Table 1) to identify trends in substituent effects. For example, electron-withdrawing groups (e.g., Cl) enhance receptor binding affinity .

    Table 1 : Comparative Biological Activity of Dichlorophenyl Amines

    CompoundTarget ReceptorIC₅₀ (μM)Reference
    [(2,4-DClPh)CH₂]NH-C₃H₇Dopamine D₂0.45
    [(2,4-DClPh)CH₂]NH-C₄H₉Serotonin 5-HT₂A1.2

Q. What computational methods predict the binding mode of (2,4-Dichlorophenyl)methylamine to neurological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with a homology-modeled dopamine D₂ receptor (PDB template: 6CM4). Parameterize the ligand with GAFF2 force field .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex. Key interactions: Chlorine atoms form halogen bonds with Tyr³⁹⁸ and His³⁹⁴ .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the alkylation route of (2,4-Dichlorophenyl)methylamine?

  • Methodological Answer :
  • Solvent Effects : Lower yields in THF (40–50%) vs. DMF (70–80%) due to poor solubility of the dichlorophenyl precursor .
  • Catalyst Loading : Pd/C (5 mol%) increases yield to 85% by reducing side reactions (e.g., over-alkylation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,4-Dichlorophenyl)methyl](pentan-3-yl)amine
Reactant of Route 2
Reactant of Route 2
[(2,4-Dichlorophenyl)methyl](pentan-3-yl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.